Agerafenib works by blocking multiple signaling pathways involved in tumor growth and angiogenesis (formation of new blood vessels). It targets specific enzymes known as kinases, which are involved in cell proliferation, survival, and migration. By inhibiting these kinases, Agerafenib disrupts these processes and hinders tumor progression [].
Several kinases are targeted by Agerafenib, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), FGFR (fibroblast growth factor receptor), and RAF kinases []. This multi-targeted approach aims to disrupt tumor growth at different points, potentially making it more effective than therapies targeting a single pathway.
A significant area of scientific research on Agerafenib involves its effectiveness in treating different types of cancer. Here are some specific examples: